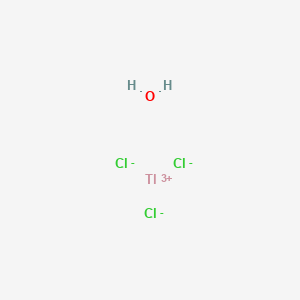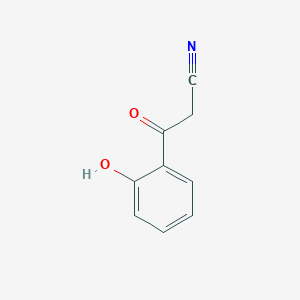
Nickelic hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelic hydroxide is an inorganic compound with the chemical formula Ni(OH)₃ It is a relatively rare oxidation state of nickel, typically found in the form of a black powder
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickelic hydroxide can be synthesized through several methods. One common approach involves the oxidation of nickel(II) hydroxide in an alkaline medium. This can be achieved by using strong oxidizing agents such as bromine or chlorine in the presence of sodium hydroxide. The reaction typically proceeds as follows:
[ 2 \text{Ni(OH)}_2 + \text{Br}_2 + 2 \text{NaOH} \rightarrow 2 \text{Ni(OH)}_3 + 2 \text{NaBr} ]
Another method involves the electrochemical oxidation of nickel(II) hydroxide. This process is carried out in an electrolytic cell where nickel(II) hydroxide is used as the anode material. The application of an electric current leads to the oxidation of nickel(II) to nickel(III).
Industrial Production Methods
Industrial production of nickel(III) hydroxide is less common due to its limited applications and the challenges associated with its stability. when required, it is typically produced using controlled electrochemical methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Nickelic hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced back to nickel(II) hydroxide or further oxidized to nickel(IV) compounds under specific conditions.
Substitution Reactions: It can react with ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Bromine, chlorine, and other halogens are commonly used to oxidize nickel(II) hydroxide to nickel(III) hydroxide.
Reducing Agents: Hydrogen gas or other reducing agents can reduce nickel(III) hydroxide back to nickel(II) hydroxide.
Major Products Formed
Nickel(II) Hydroxide: Formed upon reduction.
Nickel(IV) Compounds: Formed upon further oxidation.
Scientific Research Applications
Nickelic hydroxide has several scientific research applications, including:
Electrocatalysis: It is used as a catalyst in electrochemical reactions, such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).
Energy Storage: this compound is investigated for use in rechargeable batteries, particularly in nickel-metal hydride and nickel-cadmium batteries.
Sensors: Due to its electrochemical properties, it is used in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism by which nickel(III) hydroxide exerts its effects is primarily through its redox properties. In electrochemical applications, it undergoes reversible oxidation and reduction reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the oxidation of water molecules during the oxygen evolution reaction and the reduction of protons during the hydrogen evolution reaction.
Comparison with Similar Compounds
Nickelic hydroxide can be compared with other nickel hydroxides and oxides, such as:
Nickel(II) Hydroxide (Ni(OH)₂): More stable and commonly used in battery applications.
Nickel(IV) Oxide (NiO₂): A higher oxidation state compound with different electrochemical properties.
This compound is unique due to its intermediate oxidation state, which provides distinct redox properties that are valuable in specific electrochemical applications.
Similar Compounds
- Nickel(II) Hydroxide (Ni(OH)₂)
- Nickel(IV) Oxide (NiO₂)
- Nickel(II) Oxide (NiO)
These compounds share some similarities in their chemical behavior but differ in their oxidation states and specific applications.
Properties
CAS No. |
12125-56-3 |
|---|---|
Molecular Formula |
H6NiO3 |
Molecular Weight |
112.739 g/mol |
IUPAC Name |
nickel;trihydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2 |
InChI Key |
UMTMDKJVZSXFNJ-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ni] |
Canonical SMILES |
O.O.O.[Ni] |
Key on ui other cas no. |
12125-56-3 |
Related CAS |
12054-48-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


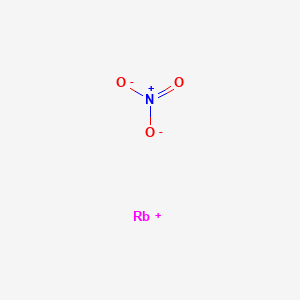
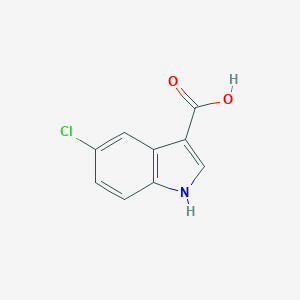
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
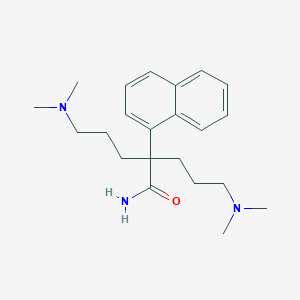
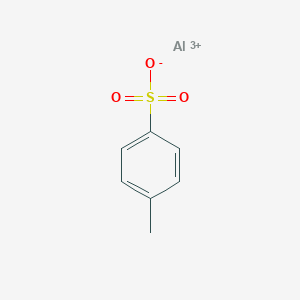
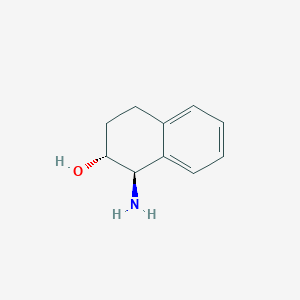
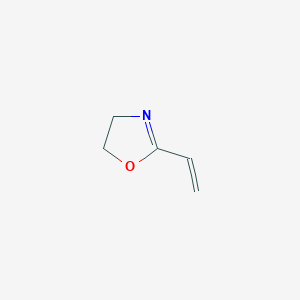
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
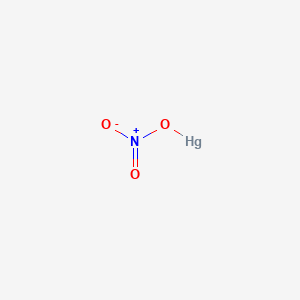
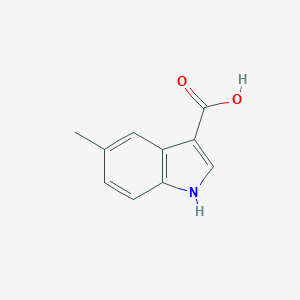
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
